molecular formula C13H13ClN2O B1671828 (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide CAS No. 848193-68-0

(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide

Cat. No.: B1671828
CAS No.: 848193-68-0
M. Wt: 248.71 g/mol
InChI Key: FUZYTVDVLBBXDL-VIFPVBQESA-N
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Description

(S)-selisistat is a 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide that has S configuration It is the active enantiomer. It has a role as a Sir1 inhibitor. It is an enantiomer of a (R)-selisistat.

Mechanism of Action

Target of Action

The primary target of EX-527 S-enantiomer, also known as (S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, (S)-selisistat, or (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, is SIRT1 , a member of the sirtuin family of proteins . Sirtuins are protein deacetylases that regulate metabolism and stress responses .

Mode of Action

EX-527 S-enantiomer inhibits SIRT1 in a NAD±dependent manner . The compound binds to SIRT1, occupying the nicotinamide site and a neighboring pocket, and interacts with the ribose of NAD+ or the coproduct 2’-O-acetyl-ADP ribose . This interaction stabilizes the closed enzyme conformation, preventing product release .

Biochemical Pathways

The inhibition of SIRT1 by EX-527 S-enantiomer affects various cellular processes, such as metabolism and stress responses . The nuclear isoforms Sirt1, 6, and 7 regulate substrates involved in chromosome stability and transcription . Mitochondrial Sirt3, 4, and 5 regulate metabolic enzymes and stress response mechanisms .

Pharmacokinetics

The compound’s interaction with its target sirt1 is known to be nad±dependent .

Result of Action

The result of EX-527 S-enantiomer’s action is the inhibition of SIRT1’s enzymatic activity . This inhibition can have various effects on cellular processes, including metabolism and stress responses .

Action Environment

The action of EX-527 S-enantiomer is influenced by the presence of NAD+, which is essential for the compound’s binding to SIRT1 . .

Properties

IUPAC Name

(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZYTVDVLBBXDL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848193-68-0
Record name Selisistat, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848193680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SELISISTAT, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUD9R3TJV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
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Reactant of Route 6
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(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide

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